Tert-butyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H24N2O3 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioreduction Applications : 3,4-Unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls, related to Tert-butyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, show excellent stability to reduction with ascorbate, making them suitable for bioreduction applications (Taratayko et al., 2022).
Crystal Structure : Tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate crystallizes in sharp needles in the orthorhombic system, with antiparallel hydrogen bonding and columnar stacking, indicating its potential in crystallography studies (Baillargeon, Lussier, & Dory, 2014).
Synthesis of CB1 Inverse Agonists : A study demonstrated a one-step, continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates and other reagents, enabling the synthesis of CB1 inverse agonists, which are significant in pharmacology (Herath & Cosford, 2010).
Anti-Inflammatory Applications : N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one, a related compound, shows potential as a safe and effective alternative to indomethacin for treating inflammation and analgesia (Ikuta et al., 1987).
Antibacterial Activity : Chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones have shown promising antibacterial activity, which suggests potential applications in developing new antibacterial agents (Di Cesare et al., 1992).
Synthesis and Crystal Structure : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a novel synthetic compound, has been synthesized and crystallized, contributing to the field of chemical crystallography (Naveen et al., 2007).
Asymmetric Synthesis Applications : Studies have presented highly efficient asymmetric syntheses of N-tert-butyl disubstituted pyrrolidines and related compounds, which are valuable in the field of organic chemistry (Chung et al., 2005).
Drug Metabolism Studies : Metabolites of compounds containing tert-butyl groups have been identified, supporting their potential role in pharmacology and drug metabolism (Prakash et al., 2008).
Properties
IUPAC Name |
tert-butyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-6-11(10-16)12(17)15-7-4-5-8-15/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVRSJKQUBLKRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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